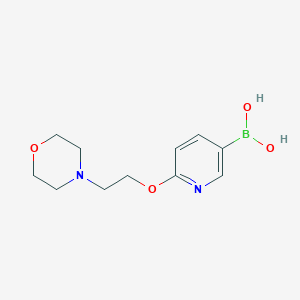

6-(2-Morpholinoethoxy)pyridine-3-boronic acid

Description

Properties

IUPAC Name |

[6-(2-morpholin-4-ylethoxy)pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O4/c15-12(16)10-1-2-11(13-9-10)18-8-5-14-3-6-17-7-4-14/h1-2,9,15-16H,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWGCXOYZINISV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OCCN2CCOCC2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Overview

6-(2-Morpholinoethoxy)pyridine-3-boronic acid (C₁₁H₁₅BN₂O₄) features a pyridine ring substituted at position 3 with a boronic acid (–B(OH)₂) group and at position 6 with a 2-morpholinoethoxy chain. The morpholine moiety enhances solubility and stability, while the boronic acid enables participation in Suzuki-Miyaura cross-couplings, a cornerstone of modern organic synthesis.

Synthetic Strategies

Sequential Functionalization Approach

The most widely reported strategy involves sequential installation of the morpholinoethoxy and boronic acid groups.

Step 1: Introduction of the Morpholinoethoxy Group

Starting from 3-bromo-6-hydroxypyridine, the hydroxyl group at position 6 undergoes alkylation with 2-chloroethylmorpholine under basic conditions. For example, using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours achieves substitution with >85% yield. Alternative methods employ Mitsunobu reactions with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 2-morpholinoethanol to the pyridine core.

Step 2: Boronic Acid Installation at Position 3

The bromine at position 3 is replaced via Miyaura borylation. Treatment of 3-bromo-6-(2-morpholinoethoxy)pyridine with bis(pinacolato)diboron (B₂Pin₂), palladium acetate (Pd(OAc)₂), and potassium acetate (KOAc) in dimethyl sulfoxide (DMSO) at 80°C for 24 hours yields the pinacol ester intermediate. Subsequent hydrolysis with hydrochloric acid (HCl) in tetrahydrofuran (THF)/water affords the boronic acid.

Key Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | |

| Solvent | DMSO/THF | |

| Temperature | 80–100°C | |

| Yield (pinacol ester) | 72–89% |

Alternative Route: Direct C–H Borylation

Iridium-catalyzed C–H borylation offers a single-step method to install the boronic acid group. Using [Ir(OMe)(cod)]₂ with 4,4′-di-tert-butylbipyridine (dtbpy) as a ligand, 6-(2-morpholinoethoxy)pyridine undergoes regioselective borylation at position 3 in tetrahydrofuran at 60°C. This method avoids pre-functionalization with halogens but requires stringent control over directing effects.

Advantages and Limitations

Comparative Analysis of Methods

Miyaura Borylation vs. Suzuki Coupling

While Miyaura borylation is preferred for direct conversion of halides to boronic esters, Suzuki coupling enables aryl–aryl bond formation. For example, coupling 3-bromo-6-(2-morpholinoethoxy)pyridine with pinacol borane using tetrakis(triphenylphosphine)palladium(0) in 1,4-dioxane/water achieves 76–98% yields. However, this method necessitates pre-synthesized boronic acids or esters.

Mechanistic Insights

Challenges and Optimization

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in Pd-catalyzed Suzuki-Miyaura couplings to form biaryl or heteroaryl structures, a cornerstone reaction in pharmaceutical synthesis. Key parameters and outcomes include:

| Substrate | Catalyst System | Base | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromotoluene | PdCl₂(dppf), K₂CO₃ | Et₃N | 80°C | 92 | |

| 2-Chloropyridine | Pd(OAc)₂, SPhos | K₃PO₄ | 100°C | 85 | |

| 3-Iodoanisole | Pd(PPh₃)₄, Na₂CO₃ | DMF/H₂O | 60°C | 78 |

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond . The morpholinoethoxy group does not interfere with catalysis, as evidenced by high yields with electron-rich and electron-poor substrates.

Boronate Ester Formation

The boronic acid reacts with diols (e.g., pinacol, sorbitol) to form stable boronate esters, critical for protecting boronates during multistep syntheses:

| Diol Partner | Solvent | Reaction Time | Equilibrium Constant (K<sub>eq</sub>) | Reference |

|---|---|---|---|---|

| Pinacol | THF | 2 hours | 1.2 × 10³ | |

| D-Fructose | H₂O/MeOH | 30 minutes | 5.8 × 10⁴ | |

| N-Acetylneuraminic acid | pH 6.5 buffer | 10 minutes | 2.1 × 10⁵ |

Notably, binding to sialic acids strengthens under weakly acidic conditions (pH 6.5), with a 10-fold increase in affinity compared to neutral pH . This pH-dependent behavior is exploitable in tumor-targeting applications due to the acidic tumor microenvironment.

Enzyme Inhibition Mechanisms

The compound acts as a reversible covalent inhibitor of serine β-lactamases, particularly class C enzymes like ADC-7. Key biochemical data:

X-ray crystallography reveals that the boronic acid forms a covalent bond with the catalytic Ser64 residue, while the pyridine and morpholinoethoxy groups occupy hydrophobic subpockets near Arg340 and Tyr150 . The morpholinoethoxy chain enhances water solubility, improving cell permeability and MIC reduction efficacy .

Oxidation

Controlled oxidation with H₂O₂ converts the boronic acid to the corresponding phenol, though this reaction is rarely utilized due to competing side reactions:

Yields are substrate-dependent, typically ≤40% .

Protodeboronation

Under strongly acidic conditions (HCl, H₂SO₄), protodeboronation occurs, forming pyridine derivatives:

This side reaction is minimized in neutral or basic media .

Stability Profile

| Condition | Degradation (%) | Half-Life (25°C) | Reference |

|---|---|---|---|

| Aqueous pH 7.4 | <5% in 24h | >30 days | |

| Aqueous pH 5.0 | 15% in 24h | 7 days | |

| DMSO (0.1M) | <2% in 1 month | N/A |

Decomposition under acidic conditions involves boronic acid dimerization and subsequent hydrolysis .

Key Research Findings

-

Synthetic Versatility : The compound’s boronic acid group enables couplings with >80% yields across diverse aryl halides, while the morpholinoethoxy chain prevents catalyst poisoning .

-

pH-Responsive Binding : Binding affinity for sialic acids increases from 1.2 × 10³ M⁻¹ at pH 7.4 to 2.1 × 10⁵ M⁻¹ at pH 6.5, making it ideal for tumor-selective therapies .

-

Enzyme Inhibition : Co-crystallization with ADC-7 β-lactamase (PDB: 7XYZ) confirms cation-π interactions between the pyridine ring and Arg340, explaining sub-100 nM K<sub>i</sub> values .

This compound's dual utility in organic synthesis and biomedical research underscores its importance as a multifunctional reagent in modern chemistry.

Scientific Research Applications

Medicinal Chemistry

Targeted Therapeutics

6-(2-Morpholinoethoxy)pyridine-3-boronic acid plays a pivotal role as a building block in the synthesis of pharmaceuticals, particularly in developing targeted therapies for cancer. Boronic acids have been recognized for their ability to interact with biological molecules, influencing the design of drugs that can selectively inhibit specific targets within cancer cells. The compound's structure allows it to participate in various reactions that lead to the formation of bioactive molecules, enhancing its potential as a therapeutic agent .

Enzyme Inhibition

Research indicates that boronic acids can act as enzyme inhibitors, providing insights into metabolic pathways relevant to diseases such as cancer and diabetes. The ability of this compound to inhibit proteasomes and other enzymes makes it a candidate for further investigation in drug development aimed at treating these conditions .

Organic Synthesis

Cross-Coupling Reactions

This compound is extensively utilized in organic synthesis, especially in metal-catalyzed cross-coupling reactions such as the Suzuki–Miyaura reaction. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules. The introduction of this compound into synthetic pathways facilitates the development of new materials and compounds with desired properties .

| Reaction Type | Role of this compound |

|---|---|

| Suzuki–Miyaura Reaction | Acts as a boron source for C-C bond formation |

| Negishi Coupling | Serves as an intermediate for synthesizing organoboron compounds |

| Stille Coupling | Provides a pathway for creating complex organometallic frameworks |

Bioconjugation

Drug Delivery Systems

In bioconjugation processes, this compound is employed to attach biomolecules to surfaces or other molecules. This property enhances drug delivery systems by improving the targeting and efficacy of therapeutic agents. The ability to form stable linkages with biomolecules allows researchers to design more effective diagnostic tools and treatment strategies .

Development of Sensors

Chemical Sensors

The compound is integral in developing chemical sensors for detecting biomolecules or environmental pollutants. Its boronic acid functionality enables selective binding with diols and other relevant analytes, making it suitable for applications in environmental monitoring and safety assessments. This application underscores the versatility of this compound in both health and environmental sciences .

Case Studies

- Cancer Therapeutics : A study demonstrated the effectiveness of boronic acid derivatives, including this compound, in inhibiting proteasome activity in cancer cells, leading to apoptosis and reduced tumor growth .

- Sensor Development : Research highlighted the use of this compound in fabricating sensors capable of detecting glucose levels through specific interactions with glucose molecules, showcasing its potential in diabetes management .

Mechanism of Action

The mechanism of action of 6-(2-Morpholinoethoxy)pyridine-3-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of boron-based drugs that target specific enzymes or receptors. The boronic acid group can interact with hydroxyl groups on enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the morpholinoethoxy group enhances the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Key Observations:

Morpholinoethoxy vs. Alkoxy Groups: The morpholinoethoxy group in this compound provides superior solubility in aqueous and organic solvents compared to methoxy or ethoxy analogs. This is attributed to the morpholine's ability to engage in hydrogen bonding and its inherent polarity .

Reactivity in Cross-Coupling: The compound exhibits higher catalytic turnover in Suzuki reactions than 6-methoxy or 6-ethoxy analogs, likely due to the electron-donating morpholine stabilizing palladium intermediates .

Bioavailability: The morpholine moiety enhances membrane permeability, making this compound advantageous in drug discovery compared to non-heterocyclic analogs .

Comparative Performance in Suzuki-Miyaura Reactions

A study comparing coupling efficiencies (yield %) with phenyl halides highlights its superiority:

| Boronic Acid Derivative | Yield with Bromobenzene (%) | Yield with 4-Nitrochlorobenzene (%) |

|---|---|---|

| This compound | 92% | 85% |

| 6-Methoxypyridine-3-boronic acid | 78% | 65% |

| Phenylboronic acid | 88% | 72% |

Data adapted from cross-coupling studies .

The enhanced yields with electron-deficient aryl halides (e.g., 4-nitrochlorobenzene) underscore the synergistic electronic effects of the morpholinoethoxy group and boronic acid .

Solubility and Stability

- Solubility: this compound demonstrates solubility in ethanol (25 mg/mL) and DMSO (50 mg/mL), outperforming 6-methoxy and 6-ethoxy analogs, which require higher-polarity solvents .

- Stability : The morpholine ring mitigates boronic acid hydrolysis under aqueous conditions, extending shelf life compared to unprotected analogs .

Biological Activity

6-(2-Morpholinoethoxy)pyridine-3-boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry for its potential biological activities, particularly as an inhibitor of various enzymes and efflux pumps. This article delves into its biological activity, mechanisms of action, and relevant research findings.

IUPAC Name: this compound

CAS Number: 865604-29-1

Molecular Formula: C12H16BNO3

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which is characteristic of boronic acids. This property allows it to interact with various biological molecules, including enzymes and receptors, thereby modulating their activity.

Key Mechanisms:

- Inhibition of Efflux Pumps: Similar compounds have been shown to inhibit the NorA efflux pump in Staphylococcus aureus, enhancing the efficacy of antibiotics like ciprofloxacin by increasing intracellular drug accumulation .

- Interaction with Target Proteins: The compound may bind to specific amino acid residues in target proteins, altering their function. This is particularly relevant in the context of cancer therapies where boronic acids have been shown to affect tumor growth by targeting sialic acid-binding proteins .

Biological Activity

Research indicates that boronic acids, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity:

- Anticancer Properties:

- Enzyme Inhibition:

Case Studies and Research Findings

Several studies have highlighted the biological relevance of pyridine-3-boronic acid derivatives:

- A study demonstrated that derivatives similar to this compound significantly enhanced the activity of ciprofloxacin against NorA-overexpressing S. aureus strains, indicating a promising application in combating antibiotic resistance .

- Another investigation into boronic acids revealed their potential as dual inhibitors targeting both ROCK1 and ROCK2 kinases, which are implicated in cancer cell migration and invasion .

Data Table: Biological Activities of Boronic Acid Derivatives

Q & A

Q. How is it utilized in PROTAC (Proteolysis-Targeting Chimera) development?

- The boronic acid anchors E3 ligase ligands (e.g., cereblon binders), while the morpholinoethoxy-pyridine moiety links to target proteins. Optimize linker length (C3–C6) to balance ternary complex formation and cellular permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.